![molecular formula C15H7NO3S B12863391 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound that features a thiophene ring fused to a naphtho[2,3-d]oxazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione typically involves the condensation of naphthoquinone derivatives with thiophene-based compounds. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
化学反应分析
Types of Reactions
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学研究应用
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and polymers.
作用机制
The mechanism of action of 2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: This compound has a similar structure but with a fluorophenyl group instead of a thiophene ring.
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione: This compound features a thiazole ring instead of an oxazole ring and a methylsulfinyl group.
Uniqueness
2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione is unique due to its combination of a thiophene ring and a naphtho[2,3-d]oxazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent.
属性
分子式 |
C15H7NO3S |
|---|---|
分子量 |
281.29 g/mol |
IUPAC 名称 |
2-thiophen-2-ylbenzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(19-14)10-6-3-7-20-10/h1-7H |
InChI 键 |
JISXAFDAZIGTGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


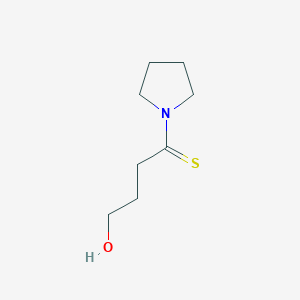
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
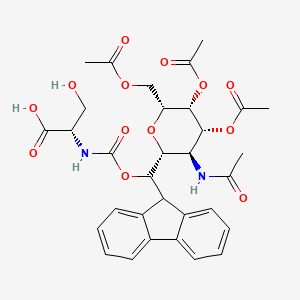
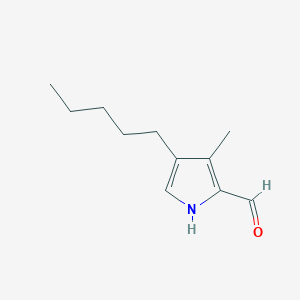
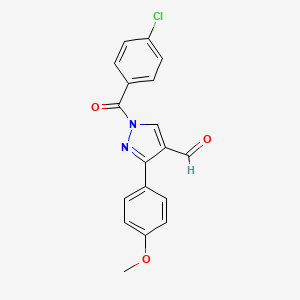
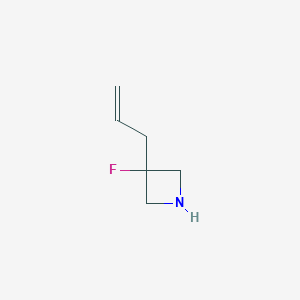

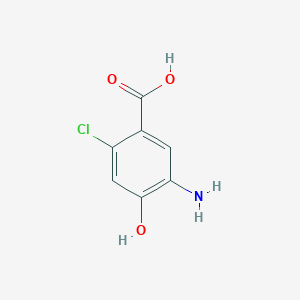
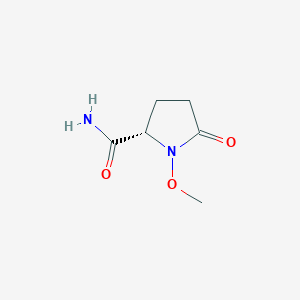
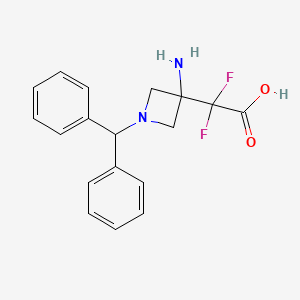
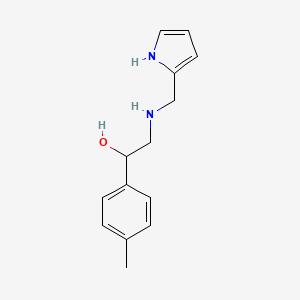
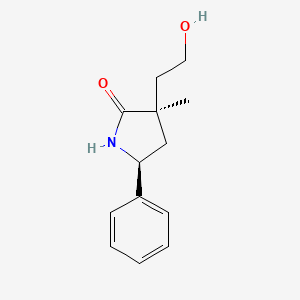
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
